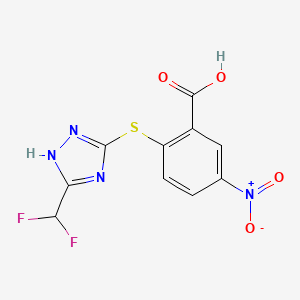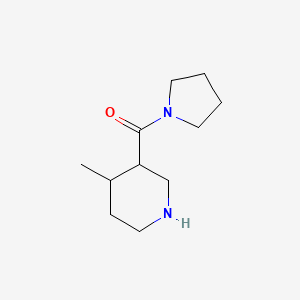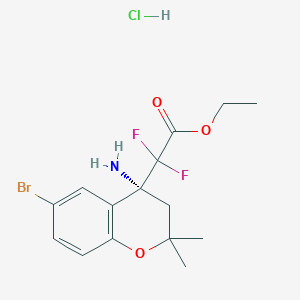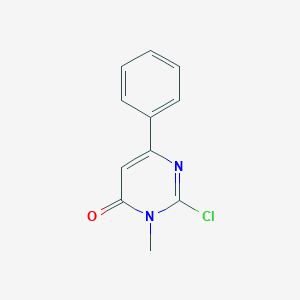
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of serine hydrolase monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of 2-AG degradation leads to elevation of 2-AG, which is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . This has potential therapeutic effects on mood, appetite, pain, and inflammation.
Wirkmechanismus
The mechanism of action of (2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone involves the inhibition of MAGL, leading to an increase in 2-AG levels. This, in turn, activates the cannabinoid receptors CB1 and CB2, which have beneficial effects on mood, appetite, pain, and inflammation. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate .
Vergleich Mit ähnlichen Verbindungen
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as other organofluorine compounds and benzamides. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific inhibition of MAGL and its potential therapeutic effects.
Eigenschaften
Molekularformel |
C17H16FNO |
|---|---|
Molekulargewicht |
269.31 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)16-7-4-12-19(16)17(20)14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2 |
InChI-Schlüssel |
VVQUGKHKNAMZNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
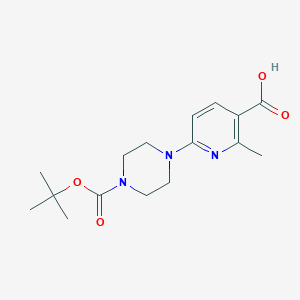
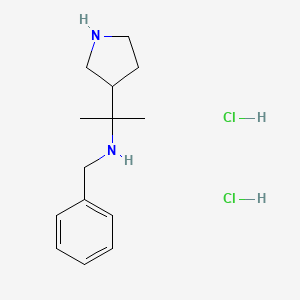
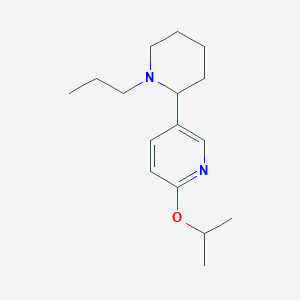
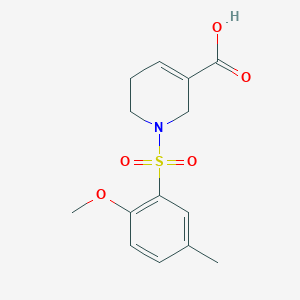
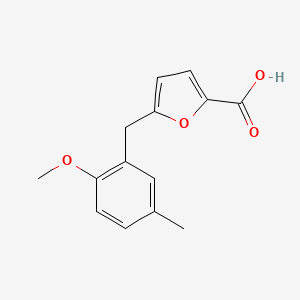

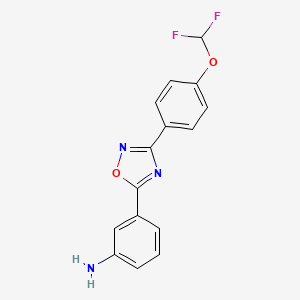
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
